molecular formula C20H22N2O4S B5871647 ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE

ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE

Cat. No.: B5871647
M. Wt: 386.5 g/mol
InChI Key: HGKQHUWZAUQQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of thiophene, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiophene-2-Carbonyl Chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride to form thiophene-2-carbonyl chloride.

    Synthesis of Piperidine Derivative: Piperidine is reacted with thiophene-2-carbonyl chloride to form 1-(thiophene-2-carbonyl)piperidine.

    Coupling with Benzoate: The piperidine derivative is then coupled with ethyl 3-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, while the piperidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]BENZOATE: Similar structure but with a carbonyl group instead of an amido group.

    ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-METHYL]BENZOATE: Similar structure but with a methyl group instead of an amido group.

Uniqueness

ETHYL 3-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE is unique due to the presence of the amido group, which can form additional hydrogen bonds, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

ethyl 3-[[1-(thiophene-2-carbonyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-2-26-20(25)15-5-3-6-16(13-15)21-18(23)14-8-10-22(11-9-14)19(24)17-7-4-12-27-17/h3-7,12-14H,2,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKQHUWZAUQQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.